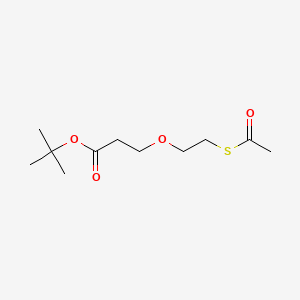

tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate

描述

tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate is a synthetic organic compound featuring a tert-butyl ester core, a propanoate backbone, and an ethoxy chain terminated with an acetylthio (-SAc) group. These analogs often serve as intermediates in drug development (e.g., PROTACs ) or as polyethylene glycol (PEG)-based linkers for enhancing solubility and biocompatibility . The acetylthio group introduces a thioester functionality, which distinguishes it from related ether- or ester-containing derivatives in terms of reactivity and stability.

属性

分子式 |

C11H20O4S |

|---|---|

分子量 |

248.34 g/mol |

IUPAC 名称 |

tert-butyl 3-(2-acetylsulfanylethoxy)propanoate |

InChI |

InChI=1S/C11H20O4S/c1-9(12)16-8-7-14-6-5-10(13)15-11(2,3)4/h5-8H2,1-4H3 |

InChI 键 |

KBJCBTGTVXLQSK-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)SCCOCCC(=O)OC(C)(C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate typically involves the reaction of tert-butyl 3-hydroxypropanoate with 2-(acetylthio)ethanol under acidic or basic conditions. The reaction proceeds through esterification, where the hydroxyl group of the propanoate reacts with the acetylthioethanol to form the desired product. Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.

化学反应分析

Types of Reactions

tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The acetylthio group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the modification of biomolecules for studying biological pathways.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate involves its reactivity with various biological and chemical targets. The acetylthio group can interact with thiol groups in proteins, leading to modifications that can affect protein function. The ester group can undergo hydrolysis, releasing the active components that can participate in further reactions.

相似化合物的比较

Key Observations :

Comparison :

- Tosylates (e.g., tert-butyl 3-(2-(2-(tosyloxy)ethoxy)ethoxy)propanoate) are versatile intermediates for introducing thiols or amines .

- Thioesters (like the acetylthio derivative) may require protective strategies to avoid hydrolysis during synthesis .

Reactivity and Stability

- Thioesters (Acetylthio) :

- Azides and Amines :

- Bromo Groups :

Physical and Spectroscopic Properties

生物活性

tert-Butyl 3-(2-(acetylthio)ethoxy)propanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₃H₂₆O₅S

- Molecular Weight : 286.41 g/mol

The structure consists of a tert-butyl group attached to a propanoate moiety, which is further substituted with an ethoxy group containing an acetylthio functional group. This unique structure may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The acetylthio group may interact with active sites of enzymes, leading to inhibition or modulation of enzymatic activity.

- Cell Membrane Interaction : The ethoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes and affect intracellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, which is vital for various cellular processes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, this compound could potentially scavenge free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. It can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption in the gastrointestinal tract due to its lipophilic nature.

- Distribution : High distribution volume indicating extensive tissue penetration.

- Metabolism : Metabolized primarily in the liver through phase I and phase II metabolic pathways.

- Excretion : Excreted mainly through urine as metabolites.

Case Study 1: Antioxidant Efficacy

A study examined the antioxidant efficacy of similar thioether compounds. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting that this compound could exhibit similar effects .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| tert-Butyl 3-(2-thioethyl) | 25 | ROS scavenging |

| tert-Butyl 3-(2-acetylthio) | TBD | TBD |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of propanoic acid were tested against various pathogens. The results showed promising activity against Gram-positive bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。